molecular formula C9H7IN2 B3027890 5-Iodoquinolin-8-amine CAS No. 142340-15-6

5-Iodoquinolin-8-amine

Cat. No.: B3027890
CAS No.: 142340-15-6
M. Wt: 270.07
InChI Key: UJCDMYCTCVPZME-UHFFFAOYSA-N
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Description

5-Iodoquinolin-8-amine: is an organic compound with the molecular formula C9H7IN2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 5th position and an amine group at the 8th position of the quinoline ring structure makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties .

Scientific Research Applications

Chemistry: 5-Iodoquinolin-8-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine: Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Safety and Hazards

The safety information for 5-Iodoquinolin-8-amine indicates that it has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoquinolin-8-amine typically involves the iodination of quinolin-8-amine. One common method is the Sandmeyer reaction, where quinolin-8-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the 5th position. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt intermediate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-Chloroquinolin-8-amine
  • 5-Bromoquinolin-8-amine
  • 5-Fluoroquinolin-8-amine

Comparison: 5-Iodoquinolin-8-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and fluoro analogs, the iodine derivative has a higher molecular weight and different reactivity patterns. The larger atomic radius of iodine also affects the compound’s steric and electronic properties, making it suitable for specific applications that other halogenated derivatives may not be able to achieve .

Properties

IUPAC Name

5-iodoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCDMYCTCVPZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856992
Record name 5-Iodoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142340-15-6
Record name 5-Iodoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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